molecular formula C17H21N5O2 B12034973 8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332904-86-6

8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12034973
CAS No.: 332904-86-6
M. Wt: 327.4 g/mol
InChI Key: MBQPZADWOVBHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C17H21N5O2 and a molecular weight of 327.389 g/mol . This compound is part of the purine family, which is known for its diverse biological activities and applications in various fields, including medicine and chemistry.

Preparation Methods

The synthesis of 8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with benzyl(methyl)amine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

Properties

CAS No.

332904-86-6

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C17H21N5O2/c1-4-10-22-13-14(21(3)17(24)19-15(13)23)18-16(22)20(2)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,19,23,24)

InChI Key

MBQPZADWOVBHBA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.